1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-
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Overview
Description
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is a heterocyclic compound that features a benzimidazole core linked to a piperazine moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine moieties .
Scientific Research Applications
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as an anticancer, antihypertensive, and anticonvulsant agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. The piperazine moiety can enhance the compound’s binding affinity to specific receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but have different substituents and exhibit distinct biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and are known for their antimicrobial and antifungal activities.
Uniqueness
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to the presence of the piperazine moiety, which enhances its biological activity and binding affinity to specific targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications in medicinal chemistry .
Properties
CAS No. |
394203-92-0 |
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Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-[3-(4-phenylpiperazin-1-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H24N4/c1-2-6-18(7-3-1)24-13-11-23(12-14-24)10-4-5-17-8-9-19-20(15-17)22-16-21-19/h1-3,6-9,15-16H,4-5,10-14H2,(H,21,22) |
InChI Key |
NXACGFFPVFDPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC3=C(C=C2)N=CN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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